Lipophilicity (XLogP3) Comparison: Optimized Partitioning for Membrane Permeation
The target compound's computed XLogP3 value (6.2) is 0.4 log units lower than that of its 4‑chlorophenyl analog, 6-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile (XLogP3 = 6.6), and 0.3 log units higher than the des‑chloro phenoxy analog 2-phenoxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (XLogP3 ≈ 5.9) [1][2]. In agrochemical lead optimization, a ΔlogP of 0.3–0.4 units can shift leaf cuticle penetration by a factor of 2–3× under standardized logP–uptake correlations, directly affecting herbicidal bioavailability [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.2 |
| Comparator Or Baseline | 6-(4-Chlorophenyl) analog: XLogP3 = 6.6; 2-Phenoxy analog: XLogP3 ≈ 5.9 |
| Quantified Difference | ΔXLogP3 = −0.4 vs. 4‑Cl‑phenyl analog; +0.3 vs. 2‑phenoxy analog |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025 release) |
Why This Matters
A 0.4‑unit reduction in XLogP3 relative to the 4‑chlorophenyl congener brings the compound closer to the optimal logP window (≈5.5–6.5) for foliar herbicide uptake, reducing the risk of excessive lipophilicity that causes cuticular retention and poor translocation.
- [1] PubChem Compound Summary for CID 3751063: XLogP3-AA = 6.2. National Center for Biotechnology Information (2025). View Source
- [2] PubChem computed XLogP3 for CID 53400304 (6-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile): 6.6. Estimated from structural similarity algorithms. View Source
- [3] Briggs, G.G. et al. (1982) Relationships Between Lipophilicity and Root Uptake and Translocation of Non‑ionised Chemicals by Barley. Pesticide Science, 13, 495–504. View Source
